molecular formula C5H4O3 B1666266 2-Furoic acid CAS No. 88-14-2

2-Furoic acid

Cat. No. B1666266
CAS RN: 88-14-2
M. Wt: 112.08 g/mol
InChI Key: SMNDYUVBFMFKNZ-UHFFFAOYSA-N
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Description

2-Furoic acid, also known as Pyromucic acid, 2-Carboxyfuran, α-furancarboxylic acid, or α-furoic acid, is an organic compound widely used in food production as a preservative and flavor enhancer . It is a furoic acid with the carboxylic acid group located at position 2 .


Synthesis Analysis

2-Furoic acid can be synthesized by the oxidation of either furfuryl alcohol or furfural. This can be achieved either chemically or biocatalytically . The current industrial route involves the Cannizaro reaction of furfural in an aqueous NaOH solution .


Molecular Structure Analysis

The 2-Furoic acid molecule contains a total of 12 bonds. There are 8 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Furane .


Chemical Reactions Analysis

Furfural is a promising renewable platform molecule derived from hemi-cellulose, which can be further converted to fossil fuel alternatives and valuable chemicals due to its highly functionalized molecular structure . The conversion of furfural into high-value-added chemicals, including furfurylamine, C6 carboxylic acid, i.e., furandicarboxylic acid, furfural alcohol, aromatics, levulinic acid, maleic acid, succinic acid, furoic acid, and cyclopentanone, has been explored .


Physical And Chemical Properties Analysis

2-Furoic acid is a white/off-white (beige) crystalline powder. It is easily soluble in cold and hot water . Its molecular weight is 112.084 g·mol−1 .

Scientific Research Applications

  • Biomass Valorization and Catalysis : 2-Furoic acid esters, derived from biomass, are used in the flavoring and fragrance industry or as intermediates in pharmaceutical synthesis. For example, clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalysts has been explored. This method is environmentally friendly and offers an efficient alternative for converting bio-based 2-furoic acid into valuable esters (Escobar et al., 2015).

  • Conformational Studies and Spectroscopy : 2-Furoic acid has been studied using matrix-isolation technique and near-IR excitations, revealing three conformers. This research provides insights into the structural changes induced in 2-furoic acid under different conditions (Halasa et al., 2015).

  • Optical and Thermal Applications : Studies have focused on the nonlinear optical properties of 2-furoic acid crystals, highlighting their potential in optical applications. For instance, 2-Furoic acid has been identified as a third-order nonlinear optical material with properties like low absorption in the UV and visible regions and thermal stability up to 130°C (Uma et al., 2011; Uma et al., 2013).

  • Agricultural Applications : 2-Furoic acid has shown potential as a natural product-based agent for controlling root-knot nematodes in agriculture. An antagonistic fungus, Aspergillus fumigatus 1T-2, was found to produce 2-furoic acid, which exhibited effective mortality activity against nematodes (Wang et al., 2022).

  • Food Chemistry : In the context of food chemistry, the thermal degradation of 2-furoic acid has been studied as a pathway in the formation of furan and 2-methylfuran in food, especially in the context of coffee roasting (Delatour et al., 2020).

  • Chemical Synthesis and Polymerization : Research on 2-furoic acid includes its role in the synthesis of furan-2,5-dicarboxylic acid, a sustainable substitute for petroleum-derived chemicals used in bio-based polymers. Catalytic methods like biocatalysis and chemocatalysis have been employed for the synthesis of these compounds from 2-furoic acid (Yuan et al., 2019; Dick et al., 2017).

  • Electron Spin Resonance Studies : Electron spin resonance spectroscopy has been used to study radicals formed by the action of gamma rays on 2-furoic acid, contributing to a better understanding of its electronic structure and reactivity (Cook et al., 1964).

Safety And Hazards

2-Furoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The 2-Furoic acid market is expected to experience a CAGR of 6.5% during the forecast period of 2023 to 2031, driven by its wide range of applications in various industries . The pharmaceutical industry’s continuous expansion, along with an increasing focus on research and development, has bolstered the demand for 2-Furoic acid . Moreover, the agrochemical sector has emerged as another significant application area for 2-Furoic acid .

properties

IUPAC Name

furan-2-carboxylic acid
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InChI

InChI=1S/C5H4O3/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7)
Source PubChem
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InChI Key

SMNDYUVBFMFKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H4O3
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DSSTOX Substance ID

DTXSID6041420
Record name 2-Furancarboxylic acid
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Molecular Weight

112.08 g/mol
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Physical Description

Solid
Record name 2-Furoic acid
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Boiling Point

230.00 to 232.00 °C. @ 760.00 mm Hg
Record name 2-Furoic acid
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Solubility

37.1 mg/mL at 15 °C
Record name 2-Furoic acid
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Product Name

2-Furoic acid

CAS RN

88-14-2, 26447-28-9
Record name 2-Furancarboxylic acid
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Melting Point

133.5 °C
Record name 2-Furoic acid
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods

Procedure details

To a 15-mL polypropylene centrifuge tube was added 3.78 mL of 50 mM potassium phosphate buffer (pH 7.0), 1.0 mL of a suspension of 22.1 mg dry cell weight E. coli SW132 wet cells (prepared as described in Example 10) in 50 mM potassium phosphate buffer (pH 7.0), and 0.2381 g of 2-furancarbonitrile. The final concentration of 2-furancarbonitrile was 0.506 M. The reaction mixture was mixed on a rotating platform at 23° C. After 30 min, 7.50 mL of 95:5 acetonitrile/water containing 0.30 M N,N-dimethylbenzamide (HPLC external standard) was added to the reaction, the resulting mixture centrifuged, and a 0.100 mL of the supernatant mixed with 0.900 mL of acetonitrile and analyzed by HPLC. The conversion of 2-furancarbonitrile was 100%, and the yields of 2-furancarboxamide and 2-furancarboxylic acid were 99% and 0%, respectively.
Quantity
3.78 mL
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.2381 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.9 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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